molecular formula C5H12ClNO2 B13472691 2-Methyl-1,2-oxazinan-4-ol hydrochloride

2-Methyl-1,2-oxazinan-4-ol hydrochloride

Cat. No.: B13472691
M. Wt: 153.61 g/mol
InChI Key: XBTUPVLSMAWJLG-UHFFFAOYSA-N
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Description

2-Methyl-1,2-oxazinan-4-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It belongs to the class of oxazinanones, which are six-membered cyclic urethanes. These compounds are known for their significant biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2-oxazinan-4-ol hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using a Brønsted acid catalyst such as silica-supported perchloric acid (HClO4) in methanol . This method is eco-friendly and operates under mild reaction conditions, yielding the desired oxazinanone in good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further improve the sustainability of the industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-oxazinan-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxazinone derivatives.

    Reduction: Reduced oxazinanol derivatives.

    Substitution: Substituted oxazinanol derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-oxazinan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. Additionally, its anti-inflammatory properties are attributed to its ability to modulate the activity of inflammatory mediators .

Comparison with Similar Compounds

2-Methyl-1,2-oxazinan-4-ol hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

2-methyloxazinan-4-ol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-6-4-5(7)2-3-8-6;/h5,7H,2-4H2,1H3;1H

InChI Key

XBTUPVLSMAWJLG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCO1)O.Cl

Origin of Product

United States

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